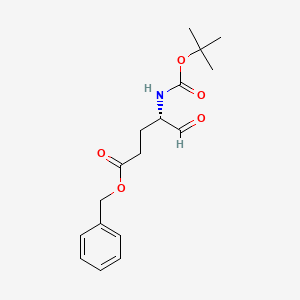
Boc-L-Glu(Bzl)-PAM resin (100-200 mesh)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Molecular Design Limited (MDL) number MFCD00801194 is known as Boc-L-glutamic acid gamma-benzyl ester Merrifield resin. This compound is a derivative of L-glutamic acid, a naturally occurring amino acid, and is used primarily in peptide synthesis. The resin is designed to facilitate the solid-phase synthesis of peptides, which are chains of amino acids linked by peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is synthesized through a series of chemical reactions. The process typically involves the protection of the amino group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the gamma-carboxyl group with benzyl alcohol. The resulting compound is then attached to a Merrifield resin, which is a polystyrene resin functionalized with chloromethyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of Boc-L-glutamic acid gamma-benzyl ester Merrifield resin involves large-scale chemical reactors and automated synthesis equipment. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The resin is typically produced in batches, with each batch undergoing rigorous testing for chemical composition and performance in peptide synthesis applications.
Chemical Reactions Analysis
Types of Reactions
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups on the Merrifield resin can react with nucleophiles, such as amines, to form covalent bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amino group.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Dichloromethane (DCM): Used as a solvent in many of the coupling reactions.
Dicyclohexylcarbodiimide (DCC): A coupling agent used to facilitate the formation of peptide bonds.
Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.
Hydrochloric Acid (HCl): Used for the hydrolysis of the benzyl ester group.
Major Products Formed
Peptides: The primary products formed using Boc-L-glutamic acid gamma-benzyl ester Merrifield resin are peptides, which are synthesized through sequential coupling of amino acids.
Free Amino Acids: After deprotection and cleavage from the resin, free amino acids or peptides with exposed functional groups are obtained.
Scientific Research Applications
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a solid support for the synthesis of peptides, which are important in drug development, biochemical research, and therapeutic applications.
Protein Engineering: Facilitates the synthesis of peptide fragments for the study of protein structure and function.
Drug Discovery: Used in the synthesis of peptide-based drugs and in the screening of peptide libraries for potential therapeutic candidates.
Bioconjugation: Employed in the attachment of peptides to other biomolecules for the development of bioconjugates used in diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of Boc-L-glutamic acid gamma-benzyl ester Merrifield resin involves its role as a solid support in peptide synthesis. The resin provides a stable platform for the sequential addition of amino acids, allowing for the controlled synthesis of peptides. The Boc protecting group prevents unwanted side reactions during the synthesis, and its removal exposes the free amino group for further coupling reactions. The benzyl ester group serves as a temporary protecting group for the carboxyl group, which can be removed to yield the final peptide product.
Comparison with Similar Compounds
Similar Compounds
Boc-L-phenylalanine Merrifield Resin: Similar in structure and function, used for the synthesis of peptides containing phenylalanine.
Boc-L-lysine Merrifield Resin: Used for the synthesis of peptides containing lysine, with similar protecting groups and resin attachment.
Fmoc-L-glutamic acid gamma-benzyl ester Merrifield Resin: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.
Uniqueness
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is unique due to its specific combination of protecting groups and resin attachment, which provides stability and versatility in peptide synthesis. The Boc group offers ease of removal under mild acidic conditions, while the benzyl ester group provides temporary protection for the carboxyl group, allowing for selective deprotection and further functionalization.
Properties
Molecular Formula |
C17H23NO5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
benzyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-14(11-19)9-10-15(20)22-12-13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3,(H,18,21)/t14-/m0/s1 |
InChI Key |
YXFDDMHHXOWHKA-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















